(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate
Overview
Description
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.
Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride and a base like pyridine to form the tosyloxy group.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by various nucleophiles, leading to the formation of different substituted pyrrolidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-2-carboxylic acid derivatives.
Scientific Research Applications
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate has several scientific research applications:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Catalysis: The compound is used in the development of chiral catalysts for enantioselective reactions.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and transformations it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate: Similar structure but lacks the tosyloxy group.
(2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate: Similar structure with a methanesulfonyloxy group instead of a tosyloxy group.
(2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate: Similar structure with a bromomethoxy group.
Uniqueness
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is unique due to the presence of the tosyloxy group, which makes it a versatile intermediate for nucleophilic substitution reactions
Properties
IUPAC Name |
methyl (2S,4R)-1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-14-8-10-17(11-9-14)28(24,25)27-16-12-18(20(23)26-2)21(13-16)19(22)15-6-4-3-5-7-15/h3-11,16,18H,12-13H2,1-2H3/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQUQWNCVWPDS-AEFFLSMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563619 | |
Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-21-1 | |
Record name | (4R)-1-Benzoyl-4-[[(4-methylphenyl)sulfonyl]oxy]-L-proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31560-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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